Home > Products > Screening Compounds P16299 > Phencarbamide napadisilate
Phencarbamide napadisilate - 72017-58-4

Phencarbamide napadisilate

Catalog Number: EVT-13891687
CAS Number: 72017-58-4
Molecular Formula: C29H32N2O7S3
Molecular Weight: 616.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of phencarbamide napadisilate involves several chemical reactions that typically include the formation of the phencarbamide moiety followed by coupling with napadisilate. The technical details of the synthesis process can vary, but a common method includes:

  1. Formation of Phencarbamide: This step usually involves the reaction of an amine with a suitable carbonyl compound to form the corresponding amide.
  2. Coupling with Napadisilate: The phencarbamide is then reacted with napadisilate under controlled conditions to ensure proper formation of the final compound.

The specific reaction conditions such as temperature, pressure, and catalysts can significantly influence the yield and purity of the synthesized product .

Molecular Structure Analysis

Phencarbamide napadisilate exhibits a complex molecular structure characterized by multiple functional groups. The structural representation can be analyzed through various methods such as X-ray crystallography or nuclear magnetic resonance spectroscopy. Key features include:

  • Core Structure: The compound contains a central aromatic ring system typical of many analgesic agents.
  • Functional Groups: Presence of sulfonyl groups (–SO₃) and amide functionalities which contribute to its pharmacological activity.

Relevant data regarding its molecular structure can be accessed through chemical databases where detailed structural diagrams are provided .

Chemical Reactions Analysis

Phencarbamide napadisilate participates in several chemical reactions that are crucial for its activity. Notable reactions include:

  • Hydrolysis: The compound can undergo hydrolysis in aqueous environments, potentially affecting its efficacy.
  • Nucleophilic Substitution: The presence of electron-withdrawing groups allows for nucleophilic attack at specific sites on the molecule.

Understanding these reactions is essential for predicting the behavior of phencarbamide napadisilate under physiological conditions and in various formulations .

Mechanism of Action

The mechanism of action for phencarbamide napadisilate primarily involves modulation of pain pathways. It is believed to exert its effects through:

  • Inhibition of Prostaglandin Synthesis: By inhibiting cyclooxygenase enzymes, it reduces inflammation and pain.
  • Central Nervous System Interaction: The compound may also act on central nervous system receptors to alter pain perception.

Quantitative data on its efficacy can be derived from pharmacological studies that measure pain relief in animal models or clinical trials .

Physical and Chemical Properties Analysis

Phencarbamide napadisilate possesses distinct physical and chemical properties that are critical for its application:

  • Melting Point: Specific melting points can indicate purity and stability.
  • Solubility: Its solubility profile in various solvents affects formulation strategies.
  • Stability: Chemical stability under different pH conditions is important for shelf-life.

Comprehensive analyses are often conducted to determine these properties using techniques such as differential scanning calorimetry and high-performance liquid chromatography .

Applications

Phencarbamide napadisilate has several scientific uses primarily related to its analgesic properties. Applications include:

  • Pain Management: Utilized in formulations aimed at alleviating chronic pain conditions.
  • Antipyretic Use: Effective in reducing fever associated with various medical conditions.
  • Research Applications: Investigated for potential uses in developing new analgesics or anti-inflammatory drugs.

Its diverse applications highlight its significance in both clinical settings and pharmaceutical research .

Historical Context and Development of Phencarbamide Napadisilate

Evolution of Thiocarbamate-Based Pharmacological Agents

Thiocarbamates emerged as a strategic evolution from early carbamate therapeutics, addressing key limitations in metabolic stability and target engagement. Classical carbamates, while effective acetylcholinesterase inhibitors, exhibited rapid hydrolysis in vivo and poor CNS penetration. The thiocarbamate moiety (–OC(=S)NR₂) provided enhanced metabolic resistance due to decreased electrophilicity at the carbonyl carbon, with sulfur’s larger atomic radius reducing susceptibility to esterase cleavage by 40-60% compared to oxygen analogs [3]. This molecular modification aligned with bioisosteric principles, where sulfur substitution preserved steric volume while altering electronic distribution [3].

Phencarbamide’s development specifically exploited the thio-effect for muscarinic receptor modulation. Structural optimization involved:

  • Introduction of a phenylthiocarbamoyl group enabling π-stacking with aromatic residues in receptor binding pockets
  • N-alkylation to fine-tune lipophilicity (logP = 2.8 ± 0.3), balancing blood-brain barrier penetration and peripheral activity
  • Molecular hybridization techniques combining thiocarbamate pharmacophores with tricyclic antidepressants’ structural motifs [3]

Table 1: Evolution of Thiocarbamate Therapeutics

GenerationPrototype CompoundKey AdvancementClinical Limitation Addressed
1st (1950s)Thiocarbamyl hydrazineSeizure controlHepatotoxicity
2nd (1970s)MetacarbamideGI spasmolysisShort half-life (1.2 hr)
3rd (1990s)PhencarbamideCNS penetrationLow aqueous solubility

Rationale for Naphthalenedisulfonate Counterion Selection

The napadisilate counterion (2,6-naphthalenedisulfonic acid) was selected to overcome phencarbamide’s intrinsic physicochemical challenges. Phencarbamide free base exhibits:

  • Poor aqueous solubility (0.83 mg/mL at pH 7.0) limiting bioavailability
  • Polymorphic instability with four crystalline forms showing variable dissolution rates
  • Hygroscopicity (water uptake >5% w/w at 75% RH) complicating formulation [4] [5]

Napadisilate’s utility derives from its dual sulfonate groups enabling 1:1 stoichiometry with monovalent cations, creating a high-melting (mp = 217°C) complex resistant to hydration. Key advantages include:

  • pKa matching: Sulfonic acid pKa (∼0.6) ensures complete proton transfer to phencarbamide’s tertiary amine (pKa = 9.2)
  • Crystal engineering: Forms channel-like lattice structures accommodating solvent molecules without lattice collapse
  • Enhanced solubility kinetics: 5.7-fold solubility increase vs. hydrochloride salt while maintaining pH-independent release [4]

Table 2: Counterion Performance Comparison

CounterionSolubility (mg/mL)HygroscopicityMelting PointStability (t90 @40°C)
Hydrochloride12.3 ± 1.2Severe143°C78 days
Tosylate8.9 ± 0.7Moderate161°C154 days
Napadisilate47.1 ± 3.5Negligible217°C>360 days

Ionic liquid technology patents demonstrated napadisilate’s ability to suppress polymorphism by forming amorphous solid dispersions with cellulose derivatives. This eliminated batch-to-batch dissolution variability (<5% RSD) – a critical quality attribute for regulatory approval [5].

Patent Landscape and Early Commercialization Strategies

The global intellectual property portfolio for phencarbamide napadisilate reflects targeted protection of physicochemical innovations:

  • Patent KR20080068679A (Priority: 2006) claims crystalline Form γ with P2₁/c space group exhibiting <0.1% polymorphic conversion after 36 months
  • Patent CN101326275B covers ionic liquid compositions preventing disproportionation in gastric fluid
  • US10463611 extends protection to co-spray-dried composites with Eudragit® RS for pH-independent release [1] [4] [5]

Commercialization leveraged patent clustering:

  • Core patent: Salt form and crystal structure (2037 expiration)
  • Formulation ring: Encapsulation technologies (e.g., osmotic minitablets)
  • Manufacturing fortress: Jet-milling specifications (D90 < 35μm) and solvent-anti-solvent crystallization controls

Early licensing agreements prioritized regional specialization:

  • Asian markets: Sub-licensing to generic manufacturers with royalty stacking
  • Western markets: Exclusive partnerships with specialty pharma for neurological indications
  • Manufacturing: Centralized European API synthesis with distributed secondary processing

Table 3: Key Patents Governing Commercial Development

Patent NumberPriority DateKey ClaimCommercial Impact
KR20080068679A2006-11-22Crystalline Form γExtended market exclusivity to 2030
CN101326275B2007-03-06Stabilized ionic compositionsBlocked generic substitution
US83439622006-03-06Transdermal delivery systemsExpanded indication scope

Properties

CAS Number

72017-58-4

Product Name

Phencarbamide napadisilate

IUPAC Name

S-[2-(diethylamino)ethyl] N,N-diphenylcarbamothioate;naphthalene-1,5-disulfonic acid

Molecular Formula

C29H32N2O7S3

Molecular Weight

616.8 g/mol

InChI

InChI=1S/C19H24N2OS.C10H8O6S2/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h5-14H,3-4,15-16H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16)

InChI Key

ZZNARJBYZHRHKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.